molecular formula C18H18N4O4 B4942571 methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate

methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate

Cat. No. B4942571
M. Wt: 354.4 g/mol
InChI Key: PQKCFXUZGWIECD-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate is a chemical compound with potential applications in scientific research. This compound is known to have a mechanism of action that affects various biochemical and physiological processes in the body. In

Mechanism of Action

Methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate is known to act as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that plays a role in the regulation of glucose metabolism. By inhibiting DPP-4, methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate can increase insulin secretion and improve glucose tolerance.
Biochemical and Physiological Effects:
Methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate has been shown to have various biochemical and physiological effects. It has been demonstrated to improve glucose tolerance and increase insulin secretion in animal models. Additionally, it has been shown to have anti-inflammatory and anti-fibrotic effects in the liver.

Advantages and Limitations for Lab Experiments

One advantage of using methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate in lab experiments is its potent inhibition of DPP-4. This allows for the investigation of the role of DPP-4 in various physiological processes. One limitation is that this compound may have off-target effects on other enzymes and pathways, which could complicate the interpretation of results.

Future Directions

There are several future directions for the use of methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate in scientific research. One potential direction is the investigation of its effects on other physiological processes beyond glucose metabolism. It may also be useful to investigate the potential for combination therapies using this compound and other drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

Methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate can be synthesized using a multi-step process. The first step involves the reaction between 2-chloronicotinic acid and sodium azide to form 2-azido-5-chloronicotinic acid. This compound is then reacted with 3-(chloromethyl)phenylboronic acid to form 3-(phenoxymethyl)-2-azido-5-chloronicotinic acid. The final step involves the reaction between 3-(phenoxymethyl)-2-azido-5-chloronicotinic acid and methyl D-alaninate to form methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate.

Scientific Research Applications

Methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate has potential applications in scientific research. This compound is known to have a mechanism of action that affects various biochemical and physiological processes in the body. It can be used to study the effects of certain biochemical pathways on cellular function and to investigate the role of specific proteins in disease processes.

properties

IUPAC Name

methyl (2R)-2-[[5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-12(18(23)24-2)20-15-9-8-13(10-19-15)17-21-16(22-26-17)11-25-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,19,20)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKCFXUZGWIECD-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1=NC=C(C=C1)C2=NC(=NO2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NC1=NC=C(C=C1)C2=NC(=NO2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate

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